molecular formula C10H4Cl6O B13862276 1-Ketochlordene

1-Ketochlordene

Cat. No.: B13862276
M. Wt: 352.8 g/mol
InChI Key: BWNNUXVRVABEDL-GLSPRFJZSA-N
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Preparation Methods

1-Ketochlordene can be synthesized through various methods. One common synthetic route involves the oxidation of chlordene. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Industrial production methods may involve large-scale oxidation processes using similar reagents but optimized for efficiency and yield.

Chemical Reactions Analysis

1-Ketochlordene undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to chlordene or other less oxidized forms.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ketochlordene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ketochlordene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include enzymes involved in oxidative stress responses and detoxification pathways. The pathways affected by this compound include those related to cellular metabolism and signal transduction .

Comparison with Similar Compounds

1-Ketochlordene is similar to other organochlorine compounds such as heptachlor and chlordane. it is unique in its specific chemical structure and stability. Compared to heptachlor, this compound is more stable and persistent in the environment . Similar compounds include:

Properties

Molecular Formula

C10H4Cl6O

Molecular Weight

352.8 g/mol

IUPAC Name

(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1

InChI Key

BWNNUXVRVABEDL-GLSPRFJZSA-N

Isomeric SMILES

C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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